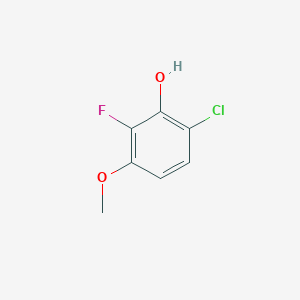

6-Chloro-2-fluoro-3-methoxyphenol

Übersicht

Beschreibung

6-Chloro-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol .

Molecular Structure Analysis

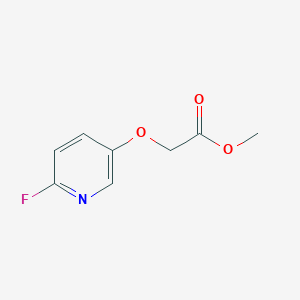

The InChI code for 6-Chloro-2-fluoro-3-methoxyphenol is1S/C7H6ClFO2/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3,10H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methoxyphenol is a solid compound . It has a molecular weight of 176.57 g/mol .Wissenschaftliche Forschungsanwendungen

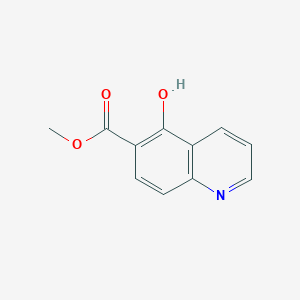

General Applications of m-Aryloxy Phenols

Scientific Field: Chemistry, Material Science

Application Summary

m-Aryloxy phenols, a group that includes 6-Chloro-2-fluoro-3-methoxyphenol, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Results or Outcomes: The incorporation of m-aryloxy phenols into materials can significantly improve their thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate in the first step, followed by demethylation using BBr3 in DCM in the second step .

Results or Outcomes: The outcome of this synthesis is the compound 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile .

Synthesis of Bioactive Natural Products and Conducting Polymers

Scientific Field: Organic Chemistry, Material Science

Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . The specific methods can vary depending on the desired product.

Results or Outcomes: The synthesis of bioactive natural products and conducting polymers using phenol derivatives can lead to materials with improved properties . The specific results can vary depending on the synthesis method and the desired product .

Preparation of Complex m-Aryloxy Phenols

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves various reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Results or Outcomes: The outcome of this synthesis is the creation of complex m-aryloxy phenols with functional groups . These compounds can be used in various applications, including the production of plastics, adhesives, and coatings .

Synthesis of Bioactive Natural Products and Conducting Polymers

Scientific Field: Organic Chemistry, Material Science

Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . The specific methods can vary depending on the desired product.

Results or Outcomes: The synthesis of bioactive natural products and conducting polymers using phenol derivatives can lead to materials with improved properties . The specific results can vary depending on the synthesis method and the desired product .

Preparation of Complex m-Aryloxy Phenols

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves various reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Results or Outcomes: The outcome of this synthesis is the creation of complex m-aryloxy phenols with functional groups . These compounds can be used in various applications, including the production of plastics, adhesives, and coatings .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBJWCVCQBLADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-fluoro-3-methoxyphenol | |

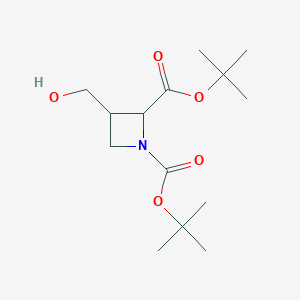

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)